molecular formula C18H24N4O3 B2756667 N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105229-75-1

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No. B2756667
CAS RN: 1105229-75-1
M. Wt: 344.415
InChI Key: PCSCKNLLQKLVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

Isoxazole Derivatives as Muscle Relaxants and Anticonvulsants

N-substituted derivatives, including those related to the query compound, have been prepared to evaluate their muscle relaxant and anticonvulsant activities. Among these, certain derivatives demonstrated selective muscle relaxant and anticonvulsant activities, highlighting the importance of structural modification for enhanced potency (Tatee et al., 1986).

Cytotoxic Evaluation of Acyl Derivatives

Acyl derivatives of certain pyrimidine systems, resembling the structure of interest, have shown high efficacy in cell lines resistant to treatment with doxorubicin. These compounds exhibit potential as chemotherapeutic agents, owing to their ability to inhibit topoisomerase II and modulate cell cycle progression (Gomez-Monterrey et al., 2011).

Novel Synthetic Pathways and Molecular Structures

Synthesis of Novel Pyrazolopyrimidines

The synthesis of a new series of pyrazolopyrimidines, offering potential as anticancer and anti-inflammatory agents, showcases the versatility of pyrimidine derivatives in drug development. These compounds have been evaluated for their cytotoxic and anti-5-lipoxygenase activities, providing insights into their structure-activity relationships (Rahmouni et al., 2016).

Development of Fluorescent ATRP Initiators

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide highlights the application of pyrimidine derivatives in material science. This compound serves as an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator, indicating its utility beyond biomedical applications (Kulai & Mallet-Ladeira, 2016).

Antimicrobial and Antifilarial Activities

Synthesis and Antifilarial Activity

N-phenylguanidines derived from pyrimidine analogs have been synthesized for antifilarial evaluation. These studies provide a foundation for further investigation into the therapeutic potential of pyrimidine derivatives against parasitic infections (Angelo et al., 1983).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-22(5-2)14-8-6-13(7-9-14)20-16(23)11-10-15-12(3)19-18(25)21-17(15)24/h6-9H,4-5,10-11H2,1-3H3,(H,20,23)(H2,19,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCKNLLQKLVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 30865467

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